REACTION_CXSMILES
|
N1C=CC(C2[N:19]3[N:10]([CH2:11][C:12]4[C:17]([CH2:18]3)=[CH:16][CH:15]=[CH:14][CH:13]=4)C(=O)C=2)=NC=1.COC(=O)C(C1C=CC(F)=CC=1)C(C1C=CN=C(SC)N=1)=O>>[CH2:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:18][NH:19][NH:10]1
|
Name
|
3-pyrimidin-4-yl-5,10-dihydro-pyrazolo[1,2-b]phthalazine-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C=C1)C1=CC(N2CC3=CC=CC=C3CN21)=O
|
Name
|
intermediates 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)C1=NC(=NC=C1)SC)C1=CC=C(C=C1)F)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1NNCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |